4-Amino-3-chlorobenzenesulfonate
Description
4-Amino-3-chlorobenzenesulfonate is a benzenesulfonate derivative featuring an amino (-NH₂) group at the 4-position and a chlorine atom at the 3-position on the aromatic ring. The compound’s reactivity and physicochemical properties are influenced by the electron-withdrawing sulfonate group and the positional arrangement of substituents, which can modulate its interactions in biological or synthetic systems.
Properties
Molecular Formula |
C6H5ClNO3S- |
|---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
4-amino-3-chlorobenzenesulfonate |
InChI |
InChI=1S/C6H6ClNO3S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H,9,10,11)/p-1 |
InChI Key |
NEECEUZBAHTVIN-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])Cl)N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituent Positions
2-Amino-3-chlorobenzoic Acid
- Structure: Features a carboxylic acid (-COOH) group instead of sulfonate, with amino and chlorine at positions 2 and 3, respectively.
- Key Differences : The carboxylic acid group enhances acidity compared to sulfonate, making it more reactive in proton-transfer reactions. This compound is commonly used as a substrate analogue in enzymatic studies .
4-Amino-6-chlorotoluene-3-sulphonic Acid
- Structure: Incorporates a methyl group (from toluene) at position 5, with amino and chlorine at positions 4 and 5.
- This compound is employed in dye synthesis and industrial intermediates .
3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide
- Structure : Substitutes the sulfonate with a sulfonamide (-SO₂NH-) group and adds a cyclopentyl moiety.
- Key Differences : The sulfonamide group enhances hydrogen-bonding capacity, while the cyclopentyl group introduces steric bulk. Such modifications are typical in pharmaceutical intermediates (e.g., antibiotics) to optimize target binding .
Functional Group Variations
4-Amino-3-ammoniobenzenesulfonate
- Structure: Includes an ammonio (-NH₃⁺) group in addition to the amino and sulfonate groups.
- Key Differences : The ammonio group introduces a positive charge, enhancing ionic interactions in crystal lattices. Structural studies reveal this compound forms hydrogen-bonded networks, influencing its crystallographic packing .
4-Nitrobenzylamine (Analogous Nitro Derivative)
Data Table: Structural and Functional Comparisons
| Compound Name | Substituent Positions | Functional Groups | Key Properties/Applications | Reference |
|---|---|---|---|---|
| 4-Amino-3-chlorobenzenesulfonate | 4-NH₂, 3-Cl, 1-SO₃⁻ | Sulfonate, amino, chloro | Aqueous solubility; enzymatic studies | [1] |
| 2-Amino-3-chlorobenzoic Acid | 2-NH₂, 3-Cl, 1-COOH | Carboxylic acid, amino, chloro | High acidity; substrate analogue | [1] |
| 4-Amino-6-chlorotoluene-3-sulphonic Acid | 4-NH₂, 6-Cl, 3-SO₃H, 5-CH₃ | Sulfonic acid, methyl, amino, chloro | Dye intermediate; hydrophobic | [4] |
| 3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide | 3-NH₂, 4-Cl, 1-SO₂NH-C₅H₉ | Sulfonamide, cyclopentyl, amino, chloro | Pharmaceutical intermediate | [3] |
| 4-Amino-3-ammoniobenzenesulfonate | 4-NH₂, 3-NH₃⁺, 1-SO₃⁻ | Sulfonate, ammonio, amino | Ionic crystals; hydrogen bonding | [2] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
